molecular formula C22H25Cl3FN3O5 B3047287 (R)-6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[bis(Boc)amino]pyridazine CAS No. 1370651-32-3

(R)-6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[bis(Boc)amino]pyridazine

Cat. No.: B3047287
CAS No.: 1370651-32-3
M. Wt: 536.8
InChI Key: YUALQRHCHQVERJ-LLVKDONJSA-N
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Description

This compound is a substituted pyridazine derivative featuring a chiral ethoxy group at the 4-position, a chlorine substituent at the 6-position, and a bis(tert-butoxycarbonyl) (Boc)-protected amine at the 3-position. Its structural complexity underscores the importance of stereochemical control during synthesis and its role in modulating biological activity or stability.

Properties

IUPAC Name

tert-butyl N-[6-chloro-4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridazin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25Cl3FN3O5/c1-11(16-12(23)8-9-13(26)17(16)25)32-14-10-15(24)27-28-18(14)29(19(30)33-21(2,3)4)20(31)34-22(5,6)7/h8-11H,1-7H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUALQRHCHQVERJ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl3FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401102716
Record name Imidodicarbonic acid, 2-[6-chloro-4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinyl]-, 1,3-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401102716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370651-32-3
Record name Imidodicarbonic acid, 2-[6-chloro-4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinyl]-, 1,3-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370651-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidodicarbonic acid, 2-[6-chloro-4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinyl]-, 1,3-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401102716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[bis(Boc)amino]pyridazine, identified by its CAS number 1370651-32-3, is a complex organic compound with a unique structural composition. This compound features a pyridazine core, chloro substituents, an ethoxy group linked to a dichlorofluorophenyl moiety, and two tert-butoxycarbonyl (Boc) protected amino groups. Its structural characteristics suggest potential applications in medicinal chemistry, particularly as a protein kinase inhibitor.

Structural Characteristics

The compound's molecular formula is C22H25Cl3FN3OC_{22}H_{25}Cl_{3}FN_{3}O with a molecular weight of 536.81 g/mol. The presence of halogenated aromatic groups and the pyridazine core may contribute to significant pharmacological properties, including potential anti-cancer or anti-inflammatory activities.

Property Value
Molecular FormulaC22H25Cl3FN3O
Molecular Weight536.81 g/mol
CAS Number1370651-32-3

The biological activity of this compound is hypothesized to be linked to its ability to act as a protein kinase inhibitor. Protein kinases play crucial roles in various cellular processes, including cell signaling pathways that regulate cell growth and division. Dysregulation of these kinases is often implicated in cancer and other diseases.

Research Findings

Despite the lack of extensive published research specifically on this compound, several studies on related compounds indicate promising biological activities:

  • Kinase Inhibition : Similar compounds have shown effectiveness against various receptor tyrosine kinases (RTKs), such as EGFR and PDGFR, which are significant targets in cancer therapy.
  • Anticancer Properties : Research has demonstrated that compounds with similar structural motifs exhibit cytotoxic effects on cancer cell lines, suggesting that this pyridazine derivative may also possess anticancer properties.

Case Studies

Although specific case studies on this compound are not available, the following general findings from related research can provide insight into its potential:

  • Study on Kinase Inhibitors : A review of small molecule kinase inhibitors highlighted the importance of structural features in determining selectivity and potency against specific kinases . Compounds with similar functionalities have been shown to inhibit cancer cell proliferation effectively.
  • Antimicrobial Activity : Related compounds have been evaluated for their antimicrobial properties against various pathogens. For instance, certain pyrazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogous pyridazines, aryl ethoxy derivatives, and Boc-protected amines based on available data:

Compound Core Structure Substituents Key Properties Reference
(R)-6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[bis(Boc)amino]pyridazine Pyridazine 6-Cl, 4-(R-ethoxyphenyl), 3-bis(Boc)amine High steric bulk from Boc groups; chiral center influences binding specificity
(S)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid Quinoline Fluorinated cyclohexylpropanoic acid Acidic functional group for solubility; potential kinase-targeting applications
(R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol Benzene 2,6-Cl₂, 3-F, ethanol (R-configuration) Chiral alcohol intermediate for asymmetric synthesis of pharmaceuticals
3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-... Morpholine-triazole Trifluoromethylphenyl, fluorophenyl, morpholino-triazole Complex heterocyclic system with multiple stereocenters; likely protease inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[bis(Boc)amino]pyridazine
Reactant of Route 2
Reactant of Route 2
(R)-6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[bis(Boc)amino]pyridazine

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